Cholest-7-en-3beta-ol, acetate
CAS No.: 17137-70-1
Cat. No.: VC21361602
Molecular Formula: C7H4Na2O8S2
Molecular Weight: 428.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17137-70-1 |
---|---|
Molecular Formula | C7H4Na2O8S2 |
Molecular Weight | 428.7 g/mol |
IUPAC Name | [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-20,22-23,25-27H,7-10,12-18H2,1-6H3 |
Standard InChI Key | BHZSLZOJNSDNOI-UHFFFAOYSA-N |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C |
Introduction
Chemical Identity and Nomenclature
Cholest-7-en-3beta-ol, acetate is an acetylated steroid with the molecular formula C₂₉H₄₈O₂ and a molecular weight of 428.6902 g/mol. The compound is characterized by an acetate group attached at the 3-beta position of the cholesterol backbone with a double bond at the 7 position . This specific structural arrangement distinguishes it from other sterol acetates and contributes to its unique chemical and biological properties.
The compound is known by several alternative names in scientific literature, including:
The systematic IUPAC nomenclature identifies this compound with the InChIKey: BHZSLZOJNSDNOI-JBJFYEOLSA-N, with a registered CAS Registry Number of 17137-70-1 . This standardized identification is critical for accurate referencing in chemical databases and research publications.
Structural Characteristics
Molecular Structure
Cholest-7-en-3beta-ol, acetate features the characteristic four-ring steroid nucleus found in cholesterol derivatives. The compound contains:
-
A cyclopentanoperhydrophenanthrene ring system (steroid backbone)
-
An acetate group (-OCOCH₃) at the 3-beta position
-
A double bond between C-7 and C-8 in the B ring
-
The typical cholestane side chain at position 17
The parent compound, cholest-7-en-3beta-ol (without acetylation), has a molecular weight of 386.7 g/mol and formula C₂₇H₄₆O . The acetylation at the 3-beta position adds an acetate group (C₂H₃O₂), resulting in the final molecular formula of C₂₉H₄₈O₂ for cholest-7-en-3beta-ol, acetate.
Comparison with Related Compounds
Cholest-7-en-3beta-ol, acetate differs from other sterol acetates primarily in the position of the double bond. While cholesterol has its double bond at position 5, this compound features the double bond at position 7, which affects its three-dimensional conformation and reactivity. This structural difference is significant as it influences the compound's biological activity and chemical behavior.
Table 1. Comparison of Cholest-7-en-3beta-ol, acetate with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Position | Functional Group at C3 |
---|---|---|---|---|
Cholest-7-en-3beta-ol, acetate | C₂₉H₄₈O₂ | 428.6902 | C7-C8 | Acetate |
Cholest-7-en-3beta-ol | C₂₇H₄₆O | 386.7 | C7-C8 | Hydroxyl |
Cholesterol | C₂₇H₄₆O | 386.7 | C5-C6 | Hydroxyl |
Cholesta-5,7-dien-3beta-yl acetate | C₂₉H₄₆O₂ | 426.7 | C5-C6 and C7-C8 | Acetate |
Physical and Chemical Properties
Cholest-7-en-3beta-ol, acetate exists as a white crystalline solid at room temperature. Although specific physical property data for this exact compound is limited in the provided search results, its properties can be inferred based on structurally similar compounds.
Chemical Reactivity
The reactivity of cholest-7-en-3beta-ol, acetate is primarily determined by:
-
The acetate group at the 3-beta position, which can undergo hydrolysis to regenerate the parent alcohol
-
The C7-C8 double bond, which can participate in addition reactions such as epoxidation, hydroxylation, and hydrogenation
Studies on related compounds indicate that the double bond at the 7-position is susceptible to oxidation reactions. For instance, research on cholesta-5,7-dien-3beta-yl acetate has shown that this region can be selectively targeted for chemical modifications using appropriate oxidizing agents and catalysts .
Synthesis and Chemical Transformations
Chemical Transformations
Research on related compounds provides insight into potential chemical transformations of cholest-7-en-3beta-ol, acetate. For example, studies on the oxidation of cholesta-5,7-dien-3beta-yl acetate using methyltrioxorhenium (MTO) as a catalyst with urea-hydrogen peroxide adduct (UHP) demonstrate the possibility of selective oxidation reactions .
These studies indicate that the double bond at position 7 can be modified through various reactions to yield valuable intermediates for the synthesis of bioactive steroids. For instance, the formation of 5,6beta-dihydroxy-5alpha-cholest-7-en-3beta-yl acetate has been reported as a key intermediate in the synthesis of steroids with marine origin .
Table 2. Potential Chemical Transformations of Cholest-7-en-3beta-ol, acetate
Reaction Type | Reagents | Expected Product | Potential Applications |
---|---|---|---|
Hydrolysis | Base (NaOH, KOH) | Cholest-7-en-3beta-ol | Intermediate for further modifications |
Epoxidation | Peroxides, catalysts | 7,8-epoxy derivatives | Synthesis of bioactive steroids |
Hydroxylation | Various oxidizing agents | Dihydroxy derivatives | Pharmacological studies |
Hydrogenation | H₂, Pd/C or other catalysts | Saturated derivatives | Structure-activity relationship studies |
Biological Occurrence and Significance
Biochemical Relevance
Sterols with the 7-en structure, like cholest-7-en-3beta-ol and its acetate derivative, are of interest in biochemical research due to their potential roles in:
-
Sterol biosynthesis pathways
-
Membrane structure and function
-
Signaling processes in cells
Research on related compounds has indicated that certain cholesterol derivatives can act as inhibitors of cholesterol biosynthesis. For instance, 5 alpha-cholest-8(14)-en-3 beta-ol-15-one has been identified as a potent inhibitor of sterol biosynthesis in mammalian cells . This suggests potential biochemical significance for structurally similar compounds like cholest-7-en-3beta-ol, acetate, particularly in understanding and potentially modulating sterol metabolism.
Analytical Identification and Characterization
Spectroscopic Methods
The identification and characterization of cholest-7-en-3beta-ol, acetate typically involve multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR provides information about hydrogen environments, particularly the characteristic signals for:
-
Acetate methyl protons (~2.0 ppm)
-
Olefinic proton at C-7 (~5.2-5.4 ppm)
-
Proton at C-3 (~4.5-4.7 ppm)
-
-
¹³C-NMR reveals the carbon skeleton structure
-
2D NMR techniques (H-H COSY, HMBC) are useful for structure elucidation, as noted in research on similar compounds
-
-
Mass Spectrometry:
-
Provides molecular weight confirmation
-
Fragmentation patterns characteristic of steroid structures
-
Typical fragments include loss of the acetate group and side chain cleavages
-
-
Infrared Spectroscopy:
-
Characteristic bands for:
-
C=O stretching of the acetate group (~1730-1740 cm⁻¹)
-
C=C stretching of the 7-en double bond (~1650-1670 cm⁻¹)
-
C-O stretching of the acetate group (~1230-1250 cm⁻¹)
-
-
Chromatographic Methods
Chromatographic techniques are essential for the isolation, purification, and analysis of cholest-7-en-3beta-ol, acetate:
-
Thin-Layer Chromatography (TLC):
-
Useful for monitoring reactions and initial purity assessment
-
Typically performed on silica gel plates
-
-
Column Chromatography:
-
High-Performance Liquid Chromatography (HPLC):
-
Provides high-resolution separation for analytical and preparative purposes
-
Can be coupled with mass spectrometry for enhanced identification capability
-
Research Applications
Biochemical Studies
Cholest-7-en-3beta-ol, acetate and related compounds have been utilized in research focused on:
-
Understanding sterol metabolism and biosynthesis pathways
-
Investigation of cholesterol biosynthesis inhibitors, which may have potential therapeutic applications in hypercholesterolemia
-
Studying the metabolism of sterols in various biological systems, including rat liver preparations
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of structurally complex bioactive steroids. Research has demonstrated that certain sterol acetates can be transformed into products with significant biological activities:
-
Studies have shown that related compounds can be used as precursors for the synthesis of cytotoxic epoxy sterols
-
Cholest-7-en-3beta-ol, acetate may serve as a starting material for the preparation of steroids with potential pharmaceutical applications
Table 3. Research Applications of Cholest-7-en-3beta-ol, acetate and Related Compounds
Research Area | Application | Significance |
---|---|---|
Sterol Metabolism | Study of biosynthetic pathways | Understanding cholesterol synthesis and regulation |
Medicinal Chemistry | Synthesis of bioactive steroids | Development of potential therapeutic agents |
Analytical Biochemistry | Standard for sterol analysis | Accurate identification of sterols in biological samples |
Structure-Activity Relationships | Template for modification | Design of compounds with enhanced bioactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume